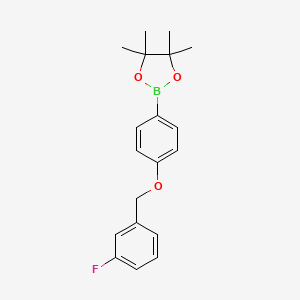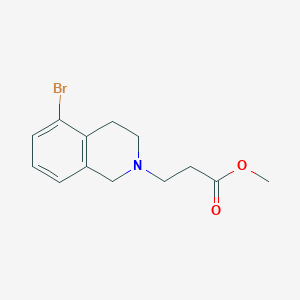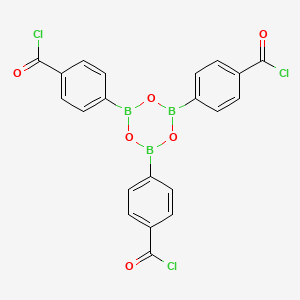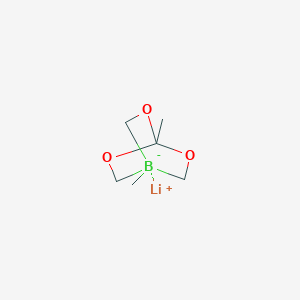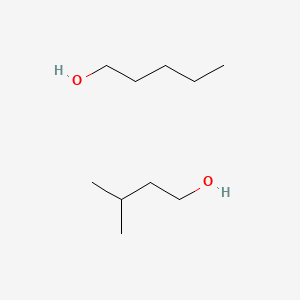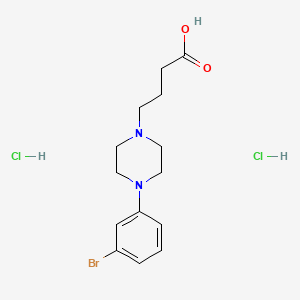
4-(4-(3-Bromophenyl)piperazin-1-yl)butanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(3-Bromophenyl)piperazin-1-yl)butanoic acid dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound features a piperazine ring, which is a common structural motif found in various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-Bromophenyl)piperazin-1-yl)butanoic acid dihydrochloride typically involves a multi-step process. One common method includes the reaction of 3-bromophenylpiperazine with butanoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
化学反应分析
Types of Reactions
4-(4-(3-Bromophenyl)piperazin-1-yl)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
4-(4-(3-Bromophenyl)piperazin-1-yl)butanoic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 4-(4-(3-Bromophenyl)piperazin-1-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to modulate the pharmacokinetic properties of drugs, potentially enhancing their efficacy and bioavailability. The compound may interact with various receptors and enzymes, influencing their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-(4-(3-Chlorophenyl)piperazin-1-yl)butanoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
4-(4-(3-Fluorophenyl)piperazin-1-yl)butanoic acid: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
4-(4-(3-Bromophenyl)piperazin-1-yl)butanoic acid dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its target sites.
属性
IUPAC Name |
4-[4-(3-bromophenyl)piperazin-1-yl]butanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2.2ClH/c15-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-14(18)19;;/h1,3-4,11H,2,5-10H2,(H,18,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMOGMGAZRRCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)C2=CC(=CC=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
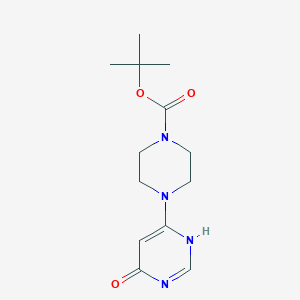
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid](/img/structure/B8134780.png)
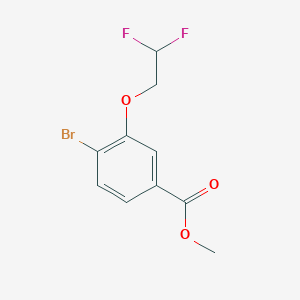
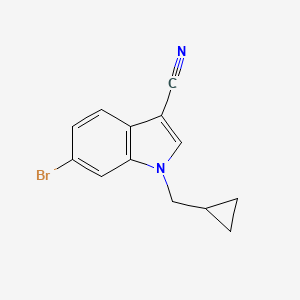
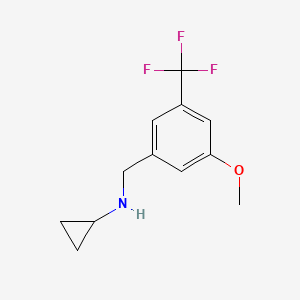
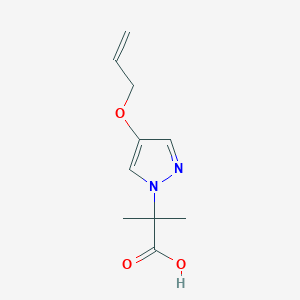

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid (4-fluoro-phenyl)-amide](/img/structure/B8134832.png)
![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperidin-1-yl-methanone](/img/structure/B8134835.png)
